molecular formula C7H6BrN3 B1268453 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-95-1

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1268453
CAS No.: 7169-95-1
M. Wt: 212.05 g/mol
InChI Key: VRLCTKGHPFTFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is an organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol It is a heterocyclic compound containing a triazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a methyl group at the 2-position

Mechanism of Action

Target of Action

Similar compounds have been reported to act as inverse agonists for rorγt , inhibitors for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

This interaction can lead to changes in the conformation or function of the target proteins .

Biochemical Pathways

Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context.

Result of Action

Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine may also have potential anti-cancer effects.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s bromine atom and triazole ring facilitate binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their structure and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involving kinases such as c-Met kinase . This interaction can lead to alterations in gene expression and cellular metabolism, affecting processes such as cell proliferation, differentiation, and apoptosis. In cancer cell lines, this compound has demonstrated cytotoxic effects, indicating its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can form covalent or non-covalent bonds. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the bromine atom can participate in halogen bonding, while the triazole ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects are crucial for determining the compound’s therapeutic window and safe dosage range for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, influencing its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to penetrate biological membranes. Once inside the cell, this compound can interact with intracellular proteins, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that this compound reaches its site of action, where it can exert its biochemical effects. The compound’s activity can be modulated by its subcellular distribution, influencing processes such as gene expression, energy metabolism, and protein synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLCTKGHPFTFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346321
Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-95-1
Record name 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7169-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-5-bromopyridine (1.73 g, 10 mmol) in N,N-dimethylformamide (20 mL) was added dimethylacetamide dimethylacetal (3.99 g, 30 mmol). The reaction mixture was heated to 130° C. overnight. After cooling to room temperature, the volatiles were removed under reduced pressure to afford the desired product N′-(5-bromo-pyridin-2-yl)-N,N-dimethyl-acetamidine as a brown oil.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 4
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.